molecular formula C22H21ClN4O2S B2809743 N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251704-09-2

N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2809743
CAS No.: 1251704-09-2
M. Wt: 440.95
InChI Key: YOYCPAJBNMCOKD-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core and sulfonamide functionality. Its structure includes a 3-ethyl substituent on the triazolo ring and dual aromatic groups: a 3-chlorophenyl and a 3-methylbenzyl moiety attached to the sulfonamide nitrogen.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-3-21-24-25-22-20(11-6-12-26(21)22)30(28,29)27(19-10-5-9-18(23)14-19)15-17-8-4-7-16(2)13-17/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYCPAJBNMCOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC(=C3)C)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the oxadiazole ring and the acetamide group. Common reagents used in these reactions include halogenated compounds, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsProduct/IntermediateYield
1Sulfonamide Formation2-Chloropyridine-3-sulfonyl chloride + 3-chloroaniline, triethylamine, dioxane, 60°C, 3h2-Chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide70–82%
2Hydrazine SubstitutionHydrazine hydrate, i-propanol, reflux2-Hydrazinyl-N-(3-chlorophenyl)pyridine-3-sulfonamide65–75%
3CyclizationOrtho-ester (e.g., triethyl orthoformate), DMF, reflux, 16h Triazolo[4,3-a]pyridine-8-sulfonamide core60–70%
4Alkylation3-Methylbenzyl chloride, K<sub>2</sub>CO<sub>3</sub>, DMF, 100°CFinal product with 3-methylbenzyl substituent50–60%

Sulfonamide Formation

The reaction between 2-chloropyridine-3-sulfonyl chloride and 3-chloroaniline proceeds via nucleophilic acyl substitution. Triethylamine acts as a base to deprotonate the aniline, facilitating attack on the electrophilic sulfur center .

Hydrazine Substitution

The chlorine atom at position 2 of the pyridine ring is replaced by hydrazine through an S<sub>N</sub>Ar mechanism, activated by the electron-withdrawing sulfonamide group .

Cyclization to Triazolopyridine Core

Reaction with triethyl orthoformate promotes cyclodehydration, forming the fused triazole ring. This step is critical for establishing the triazolo[4,3-a]pyridine scaffold .

Alkylation

Introduction of the 3-methylbenzyl group occurs via nucleophilic substitution at the sulfonamide nitrogen. The reaction is driven by the strong base K<sub>2</sub>CO<sub>3</sub> in polar aprotic solvents like DMF .

Sulfonamide Group

  • Oxidation : While not directly reported for this compound, analogous sulfonamides undergo oxidation with H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> to form sulfonic acids or sulfones .
  • Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces sulfonamides to thiols or amines in other triazolopyridine derivatives .

Triazole Ring

  • Electrophilic substitution at the triazole nitrogen is hindered by the electron-deficient pyridine ring.
  • The 3-ethyl group undergoes free-radical halogenation under UV light .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing SO<sub>2</sub> and NH<sub>3</sub> .
  • Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in strongly acidic/basic media, cleaving the sulfonamide bond .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of triazolo-pyridine sulfonamides, characterized by a complex structure that includes a triazole ring fused with a pyridine moiety and a sulfonamide group. The molecular formula is C22H21ClN4O2SC_{22}H_{21}ClN_4O_2S, and its structural features contribute to its biological activity.

Antitumor Activity

Research Findings:
Recent studies have highlighted the antitumor potential of compounds related to triazolo[4,3-a]pyridines. For instance, derivatives of this compound have demonstrated inhibitory effects on various cancer cell lines at concentrations as low as 105M10^{-5}M . The mechanism of action appears to involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

Case Studies:

  • A study published in 2009 reported that certain substituted triazolo[4,3-a]pyrimidines exhibited significant growth inhibition against a range of cancer cell lines. The findings suggest that modifications in the chemical structure can enhance the potency of these compounds .
  • Another investigation into novel triazolo[4,3-a]pyridine sulfonamides showed promising results in preclinical models, indicating their potential as effective anticancer agents .

Antifungal Activity

The compound has also been included in screening libraries for antifungal agents. Its activity against fungal pathogens is attributed to its ability to disrupt fungal cell wall synthesis and interfere with essential metabolic processes.

Research Findings:

  • In vitro studies have shown that derivatives of triazolo-pyridine sulfonamides possess antifungal properties against various strains, suggesting their viability as candidates for developing new antifungal therapies .

Synthesis and Derivatives

Synthetic Pathways:
The synthesis of N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves several key steps:

  • Chlorosulfonation reactions are often utilized to introduce the sulfonamide group effectively.
  • Alkylation reactions with appropriate aryl halides allow for the introduction of substituents that enhance biological activity .

Table 1: Summary of Synthesis Methods

StepReaction TypeReagents/ConditionsYield (%)
1ChlorosulfonationChlorosulfonic acid + thionyl chloride70–82
2AlkylationBenzyl chlorides + triethylamine84–91

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the observed biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison with key analogs from recent literature, focusing on structural variations, physicochemical properties, and inferred biological implications.

Core Structural Modifications

Compound A : N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a)
  • Substituents: Triazolo ring: No alkyl substitution. Sulfonamide N-groups: 3-chlorobenzyl and 3,5-difluorophenyl.
  • Key Data :
    • Melting point: 160–162°C.
    • Molecular weight: 435.6 g/mol (LC/MS).
    • NMR: Distinct aromatic splitting patterns due to fluorine atoms (e.g., 13C NMR δ 161.9 ppm, JC-F=246.8 Hz) .
Compound B : N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c)
  • Substituents :
    • Triazolo ring: 3-methyl group.
    • Sulfonamide N-groups: 3,5-dimethylphenyl and 4-methoxybenzyl.
  • Key Data :
    • Melting point: 168–169°C.
    • Molecular weight: ~455 g/mol (estimated).
    • NMR: Methoxy group resonance at δ 3.71 ppm (OCH3) and methyl groups at δ 2.04 ppm (Ph-CH3) .
Compound C : N-(3-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6f)
  • Substituents :
    • Triazolo ring: 3-methyl group.
    • Sulfonamide position: 6 (vs. 8 in the target compound).
    • Sulfonamide N-group: Single 3-chlorophenyl.
  • Key Data :
    • Melting point: 179–181°C.
    • Molecular weight: 322.8 g/mol.
    • Elemental analysis: Matches C13H11ClN4O2S (C 48.38%, N 17.36%) .

Physicochemical and Functional Comparisons

Key Observations:

Triazolo Ring Substitution: The target compound’s 3-ethyl group likely enhances lipophilicity compared to the 3-methyl group in Compounds B and C. This could improve membrane permeability but may reduce solubility .

Sulfonamide Position :

  • Position 8 (target compound, 8a, 8c) vs. 6 (6f) alters electronic distribution. Position 8 may enhance π-stacking with biological targets due to proximity to the triazolo ring’s electron-rich region .

Aromatic Substituents: The target’s 3-methylbenzyl group introduces steric bulk compared to 4-methoxybenzyl (8c) or 3-chlorobenzyl (8a). This may affect binding pocket compatibility.

Biological Activity

N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C22H21ClN4O2S
  • IUPAC Name : this compound
  • SMILES Notation : CCc1nnc2n1cccc2S(N(Cc1c(C)cccc1)c1cccc(Cl)c1)(=O)=O

Antimalarial Activity

Recent studies have highlighted the potential of triazolo[4,3-a]pyridine sulfonamides as antimalarial agents. A virtual library of compounds was screened against Plasmodium falciparum, leading to the identification of several promising candidates. Notably, compounds derived from similar scaffolds exhibited IC50 values in the low micromolar range (e.g., IC50 = 2.24 μM for one hit) suggesting effective inhibition of malaria parasite growth .

Antibacterial and Antifungal Properties

Triazolopyridine derivatives are known for their antibacterial and antifungal activities. The sulfonamide group enhances these properties by interacting with bacterial enzymes crucial for folate synthesis. Compounds within this class have shown effectiveness against various bacterial strains and fungi .

Anti-inflammatory and Anticancer Properties

The compound's structure suggests potential anti-inflammatory activity, which has been observed in related triazolo derivatives. For instance, certain derivatives have demonstrated significant cytotoxicity against cancer cell lines such as MCF7 and HCT116, with IC50 values indicating potent antiproliferative effects . The mechanism often involves the inhibition of specific kinases that regulate cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeExample CompoundIC50 (μM)Reference
Antimalarial3-Ethyl-N-(3-fluorobenzyl)2.24
AntibacterialTriazolopyridine derivativeVaries
AntifungalVarious sulfonamide derivativesVaries
AnticancerN-(3-chlorophenyl) derivative0.39

Case Study: Antimalarial Screening

A case study conducted by researchers at the University of Antwerp focused on the synthesis and evaluation of novel triazolo[4,3-a]pyridine sulfonamides. The study utilized molecular docking techniques to predict interactions with falcipain-2, a key enzyme in the malaria life cycle. The synthesized compounds were tested in vitro against Plasmodium falciparum, revealing that modifications to the triazole scaffold significantly impacted biological activity .

Q & A

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Sulfonamide formation : Reacting sulfonyl chlorides with amines under basic conditions (e.g., K2_2CO3_3 or Et3_3N) in solvents like DMF or dioxane. Temperature control (60–80°C) is critical to minimize side reactions .
  • Triazole ring cyclization : Using hydrazine derivatives and nitriles under acidic/basic catalysis. For example, POCl3_3 facilitates cyclization in refluxing toluene .
  • Substituent introduction : Alkylation/arylation reactions require mild bases (e.g., NaH) and inert atmospheres to preserve sensitive groups .

Q. Key optimization parameters :

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF or dioxaneEnhances solubility
Temperature60–80°CPrevents decomposition
Reaction Time6–12 hoursBalances completion vs. side reactions

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.0–8.9 ppm, sulfonamide NH at δ 5.2 ppm) .
  • Mass Spectrometry (LC/MS) : Molecular ion peaks (e.g., [M+H]+^+ at m/z 435–442) validate molecular weight .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable with C18 columns and acetonitrile/water gradients .

Q. Example NMR Data (from analogous compounds) :

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityReference
Triazole-CH3_32.78 (s)Singlet
Aromatic H (ortho-F)7.22–7.45 (m)Multiplet

Q. What preliminary biological screening strategies are recommended for this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme inhibition : Fluorometric assays targeting carbonic anhydrase or dihydrofolate reductase, common sulfonamide targets .

Note : Use positive controls (e.g., sulfamethoxazole for antimicrobial tests) and replicate experiments (n ≥ 3) to ensure reproducibility .

Q. How can stability and solubility be improved for in vitro studies?

  • Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Stability : Store lyophilized samples at –80°C; avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) influence bioactivity?

  • 3-Chlorophenyl vs. fluorophenyl : Fluorine enhances metabolic stability but may reduce target affinity due to steric effects .
  • Ethyl vs. methyl groups at C3 : Longer alkyl chains (e.g., ethyl) improve lipophilicity and membrane permeability but may increase cytotoxicity .

Q. Structure-Activity Relationship (SAR) Insights :

ModificationBiological ImpactReference
N-Benzyl substitutionEnhances CNS penetration
Sulfonamide -SO2_2Critical for enzyme binding

Q. What computational methods are suitable for identifying biological targets?

  • Molecular docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets like carbonic anhydrase IX (PDB: 3IAI) .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to predict binding modes .

Q. Example docking results (from analogous compounds) :

Target ProteinBinding Affinity (kcal/mol)Key Interactions
Carbonic Anhydrase IX–9.2H-bond with Thr199

Q. How can contradictory data in synthesis yields or bioactivity be resolved?

  • Yield discrepancies : Varying solvent purity or trace moisture (e.g., in DMF) alters reaction kinetics. Use anhydrous solvents and monitor via TLC .
  • Bioactivity variability : Standardize cell culture conditions (e.g., passage number, serum type) and validate assays with reference inhibitors .

Q. What advanced spectroscopic methods elucidate reactive intermediates during synthesis?

  • In situ FT-IR : Track sulfonamide formation (disappearance of S=O stretch at 1370 cm1^{-1}) .
  • X-ray crystallography : Resolve stereochemistry of triazole-pyridine core (bond angles: 119–124°) .

Q. How can in silico modeling predict metabolic pathways or toxicity?

  • ADMET prediction (SwissADME) : Assess CYP450 metabolism and hERG channel inhibition risks .
  • MetaSite : Identify potential oxidation sites (e.g., ethyl group hydroxylation) .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Prodrug design : Esterify sulfonamide groups to enhance oral bioavailability .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to prolong half-life and reduce renal clearance .

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